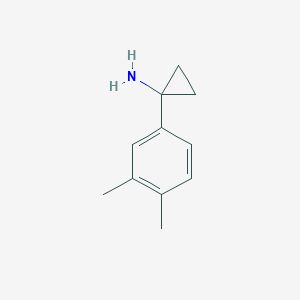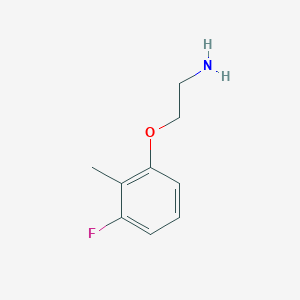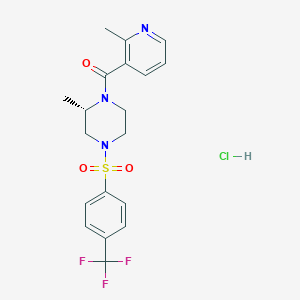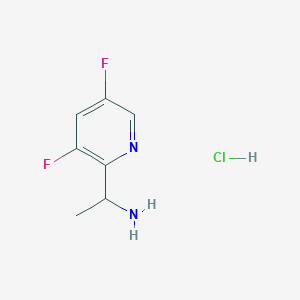
1-(3,4-Dimethylphenyl)cyclopropan-1-amine
Vue d'ensemble
Description
“1-(3,4-Dimethylphenyl)cyclopropan-1-amine” is a chemical compound with the molecular formula C11H15N . It is also known as “rac-(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine hydrochloride” and has a molecular weight of 197.71 . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H/t10-,11+;/m0./s1 . This indicates that the molecule contains a cyclopropane ring attached to a 3,4-dimethylphenyl group and an amine group .Applications De Recherche Scientifique
Synthesis of Extended Amino Acids and Derivatives : Kozhushkov et al. (2010) explored the synthesis of 1-ethynylcyclopropylamine, a compound structurally similar to 1-(3,4-Dimethylphenyl)cyclopropan-1-amine. They achieved the synthesis of new ethynyl-extended 1-aminocyclopropanecarboxylic acid and its N-Fmoc-protected derivatives, showcasing the potential for creating extended amino acids and their derivatives using such compounds (Kozhushkov et al., 2010).
Study of Aminal-Enamine Equilibrium : Huber et al. (1977) conducted a study on cyclopropane-carbaminals, which are related to this compound. They synthesized various cyclopropane-carbaminals and investigated their structural and configurational aspects. This research provides insight into the aminal-enamine equilibrium in such compounds (Huber et al., 1977).
Metal Carbenoids in Cyclopropanation and C-H Insertion Reactions : Archambeau et al. (2015) focused on the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions. Their study highlights the use of cyclopropenes as precursors of metal carbenoids, which is relevant for understanding the chemical behavior of compounds like this compound (Archambeau et al., 2015).
Synthesis of Biologically Important Azetidines and Tetrahydroquinolines : Han et al. (2016) developed a catalytic [3 + 1]-annulation reaction between cyclopropane 1,1-diester and aromatic amine. This process is crucial for the synthesis of azetidines and tetrahydroquinolines, which are important in biological contexts. The findings have implications for the synthesis pathways involving compounds like this compound (Han et al., 2016).
Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology is relevant for understanding how compounds like this compound can be utilized in enantioselective syntheses (Lifchits & Charette, 2008).
Photochemical Reactions in Amine-Cyclopropane Adducts : Tomioka and Kanda (1990) explored the photochemical reactions of 1,1-Diphenylpolycyanocyclopropanes in the presence of amines, leading to the formation of amine-cyclopropane adducts. These findings are significant for understanding the photochemical properties of related compounds (Tomioka & Kanda, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWQTVZAFOZEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)


![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)

